molecular formula C16H24N2O7S2 B2584702 2-(4-(Butylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate CAS No. 1351642-26-6

2-(4-(Butylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate

Cat. No.: B2584702
CAS No.: 1351642-26-6
M. Wt: 420.5
InChI Key: PSJFLRJQZBGWBO-UHFFFAOYSA-N
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Description

2-(4-(Butylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is a complex organic compound that features a piperazine ring substituted with a butylsulfonyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Butylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Introduction of the Butylsulfonyl Group: The butylsulfonyl group is introduced via sulfonation, where butylsulfonyl chloride reacts with the piperazine ring under basic conditions.

    Attachment of the Thiophene Ring: The thiophene ring is attached through a Friedel-Crafts acylation reaction, where thiophene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Oxalate Salt: The final step involves the reaction of the ethanone derivative with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Butylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-(Butylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions of piperazine derivatives with biological targets. Its sulfonyl and thiophene groups may interact with proteins and enzymes, providing insights into their function and inhibition.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Piperazine derivatives are known for their pharmacological activities, and the presence of the butylsulfonyl and thiophene groups may enhance these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-(4-(Butylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can interact with binding sites on proteins, while the butylsulfonyl and thiophene groups may enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate
  • 2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate
  • 2-(4-(Propylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate

Uniqueness

The uniqueness of 2-(4-(Butylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate lies in the length of the butyl chain in the sulfonyl group. This longer chain can influence the compound’s lipophilicity, solubility, and interaction with biological targets, potentially leading to different pharmacological properties compared to its shorter-chain analogs.

Properties

IUPAC Name

2-(4-butylsulfonylpiperazin-1-yl)-1-thiophen-2-ylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S2.C2H2O4/c1-2-3-11-21(18,19)16-8-6-15(7-9-16)12-13(17)14-5-4-10-20-14;3-1(4)2(5)6/h4-5,10H,2-3,6-9,11-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJFLRJQZBGWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)CC(=O)C2=CC=CS2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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